N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research
Mechanism of Action
Target of Action
The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key protein in the formation of the cytoskeleton, which provides structure and shape to cells. Microtubules play a crucial role in cell division, making them a popular target for anticancer agents .
Mode of Action
The compound interacts with its targets by modulating microtubule assembly. It achieves this through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction causes mitotic blockade and induces cell apoptosis .
Biochemical Pathways
The compound affects the cell cycle pathway. By interacting with tubulin and microtubules, it causes cell cycle arrest at the S phase . This disruption of the cell cycle can lead to apoptosis, or programmed cell death .
Result of Action
The compound’s action results in potent growth inhibition properties against various cancer cell lines . For instance, it has shown to induce apoptosis and cause both S-phase and G2/M-phase arrests in HeLa cell line . These effects contribute to its potential as an anticancer agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole intermediate: This step involves the reaction of catechol with formaldehyde under acidic conditions to form the benzo[d][1,3]dioxole ring.
Introduction of the oxalamide group: The benzo[d][1,3]dioxole intermediate is then reacted with oxalyl chloride to introduce the oxalamide functionality.
Attachment of the trifluoromethyl phenyl group: Finally, the oxalamide intermediate is coupled with 4-(trifluoromethyl)aniline under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzo[d][1,3]dioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoquinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: It is explored for use in the development of advanced materials with unique electronic properties.
Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic uses.
Comparison with Similar Compounds
Similar Compounds
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds share the benzo[d][1,3]dioxole moiety and have shown potent antitumor activities.
1-benzo[d][1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also feature the benzo[d][1,3]dioxole ring and are studied for their anticancer properties.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide is unique due to the presence of both the benzo[d][1,3]dioxole and trifluoromethyl phenyl groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)11-2-4-12(5-3-11)22-16(24)15(23)21-8-10-1-6-13-14(7-10)26-9-25-13/h1-7H,8-9H2,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYLMYWBIOLNKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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